REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[NH:9]C(=O)C(C)(C)C)=[O:2]>Cl>[NH2:9][C:8]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[CH:1]=[O:2]
|
Name
|
|
Quantity
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3.35 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=NC=CC1NC(C(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution which
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5.5 hr
|
Duration
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5.5 h
|
Type
|
WASH
|
Details
|
the reaction solution was then washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the diethyl ether layer was dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |